-Benzylaniline serves as a valuable intermediate in the synthesis of various organic compounds. Its presence of an amine group (NH2) and a benzyl group (CH2-C6H5) allows for its participation in diverse reactions such as:
The unique structure of 3-benzylaniline makes it a starting material for the synthesis of functional materials with specific properties:
Beyond organic synthesis and material science, 3-benzylaniline finds use in various research areas:
3-Benzylaniline is an organic compound characterized by the presence of a benzyl group attached to the nitrogen of an aniline structure. Its molecular formula is C₁₃H₁₃N, and it is classified as an aromatic amine. The compound appears as a solid and is known for its flammability and potential skin irritant properties. It has been studied for its various chemical properties and biological activities, making it a significant compound in organic synthesis and pharmaceuticals .
The synthesis of 3-benzylaniline can be achieved through several methods:
3-Benzylaniline serves as a key intermediate in the pharmaceutical industry. Its derivatives are utilized in the synthesis of various drugs, including those targeting neurological disorders and infections. Additionally, it finds applications in dye manufacturing and as a precursor for other organic compounds due to its reactivity .
Studies on the interactions of 3-benzylaniline with other compounds have revealed its potential in forming complex structures that may enhance biological activity. For instance, research has indicated that derivatives of 3-benzylaniline can interact with specific enzymes or receptors, leading to improved pharmacological profiles compared to their parent compounds . These interactions are crucial for developing new therapeutic agents.
Several compounds share structural similarities with 3-benzylaniline. Here are some notable examples:
3-Benzylaniline's uniqueness lies in its balanced structure that combines both aromatic stability and nucleophilic reactivity. This duality enhances its utility in synthesizing complex molecules while allowing for diverse chemical transformations that are not as readily available with simpler analogs like aniline or benzylamine.
3-Benzylaniline possesses well-defined chemical identifiers that establish its position within the broader classification of aromatic amines. The compound is registered under the Chemical Abstracts Service number 61424-26-8, providing unambiguous identification within chemical databases and regulatory frameworks. The molecular formula of 3-benzylaniline is C₁₃H₁₃N, reflecting its composition of thirteen carbon atoms, thirteen hydrogen atoms, and one nitrogen atom.
The International Union of Pure and Applied Chemistry designation for this compound is 3-benzylaniline, which directly reflects its structural composition. The Simplified Molecular Input Line Entry System representation appears as C1=CC=C(C=C1)CC2=CC(=CC=C2)N, providing a standardized notation for computational chemistry applications. The International Chemical Identifier key GZYMMTQDXHJALZ-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, enabling precise identification across various chemical information systems.
The molecular weight of 3-benzylaniline is established at 183.254 grams per mole, positioning it within the range of medium-sized organic molecules. Physical property characterization reveals a melting point ranging from 48 to 52 degrees Celsius, indicating its solid state at ambient temperatures. Under reduced pressure conditions of 2 millimeters of mercury, the compound exhibits a boiling point of 126 degrees Celsius.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 183.254 g/mol | |
| Melting Point | 48-52°C | |
| Boiling Point | 126°C (2 mmHg) | |
| Chemical Formula | C₁₃H₁₃N | |
| CAS Number | 61424-26-8 | |
| PubChem CID | 308869 |
The structural architecture of 3-benzylaniline encompasses multiple nomenclature variations that reflect different systematic naming conventions. Alternative designations include benzenamine, 3-phenylmethyl-, which emphasizes the aniline core with a phenylmethyl substituent. Additional synonyms documented in chemical literature encompass 3-benzyl aniline, 3-phenylmethyl aniline, and 3-benzylphenylamine, each highlighting different aspects of the molecular structure.
The compound's structure features a benzene ring substituted with an amino group at one position and a benzyl group at the meta position relative to the amino functionality. This arrangement creates a distinctive molecular geometry that influences both chemical reactivity and physical properties. The presence of the benzyl substituent at the meta position distinguishes this isomer from its ortho and para counterparts, contributing to unique electronic and steric characteristics.
Flammable;Irritant